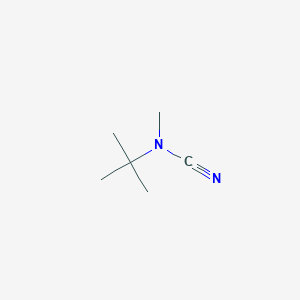
Nickel--zirconium (1/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel-zirconium (1/3) is an intermetallic compound composed of nickel and zirconium in a 1:3 atomic ratio.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nickel-zirconium (1/3) can be synthesized through various methods, including co-precipitation, hydrothermal synthesis, and solid-state reactions. One common method involves the co-precipitation of nickel and zirconium salts, followed by calcination to form the desired intermetallic compound . The reaction conditions, such as temperature, pressure, and pH, play a crucial role in determining the final properties of the compound.
Industrial Production Methods
In industrial settings, nickel-zirconium (1/3) is typically produced using high-temperature solid-state reactions. This involves mixing nickel and zirconium powders in the desired stoichiometric ratio and heating the mixture in a controlled atmosphere to promote the formation of the intermetallic compound . The process parameters, such as heating rate, maximum temperature, and cooling rate, are optimized to achieve high purity and homogeneity.
Analyse Des Réactions Chimiques
Types of Reactions
Nickel-zirconium (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique electronic structure and bonding characteristics .
Common Reagents and Conditions
Oxidation: Nickel-zirconium (1/3) can be oxidized using oxygen or air at elevated temperatures.
Reduction: Reduction reactions often involve hydrogen or carbon monoxide as reducing agents.
Substitution: Substitution reactions can occur when nickel-zirconium (1/3) is exposed to other metal salts or compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of nickel and zirconium oxides, while reduction can yield pure nickel and zirconium metals .
Applications De Recherche Scientifique
Nickel-zirconium (1/3) has a wide range of scientific research applications due to its unique properties :
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, dehydrogenation, and hydrocracking.
Hydrogen Storage: Nickel-zirconium (1/3) is studied for its potential use in hydrogen storage systems.
Advanced Materials: The compound’s unique mechanical and thermal properties make it suitable for use in advanced materials, such as high-temperature alloys and coatings.
Biomedical Applications: Research is ongoing to explore the use of nickel-zirconium (1/3) in biomedical applications, such as implants and drug delivery systems.
Mécanisme D'action
The mechanism by which nickel-zirconium (1/3) exerts its effects is primarily related to its electronic structure and bonding characteristics . The compound’s ability to interact with various molecules and ions is influenced by the distribution of electrons and the nature of the chemical bonds. For example, in catalytic applications, the compound’s active sites facilitate the adsorption and activation of reactant molecules, leading to enhanced reaction rates .
Comparaison Avec Des Composés Similaires
Nickel-zirconium (1/3) can be compared with other similar intermetallic compounds, such as nickel-titanium and nickel-hafnium . While these compounds share some common properties, nickel-zirconium (1/3) is unique in its combination of high thermal stability, excellent catalytic activity, and hydrogen storage capacity . The table below highlights some key differences:
| Compound | Thermal Stability | Catalytic Activity | Hydrogen Storage Capacity |
|---|---|---|---|
| Nickel-zirconium | High | Excellent | High |
| Nickel-titanium | Moderate | Good | Moderate |
| Nickel-hafnium | High | Good | Low |
Similar Compounds
- Nickel-titanium (NiTi)
- Nickel-hafnium (NiHf)
- Nickel-aluminum (NiAl)
- Nickel-cobalt (NiCo)
Propriétés
Numéro CAS |
85227-69-6 |
|---|---|
Formule moléculaire |
NiZr3 |
Poids moléculaire |
332.37 g/mol |
Nom IUPAC |
nickel;zirconium |
InChI |
InChI=1S/Ni.3Zr |
Clé InChI |
PHNPFFXSTDHEJG-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[Zr].[Zr].[Zr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


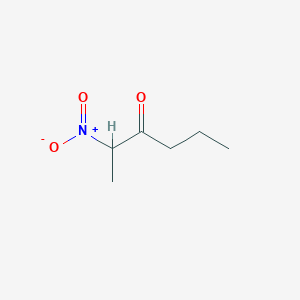
![2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol](/img/structure/B14418503.png)
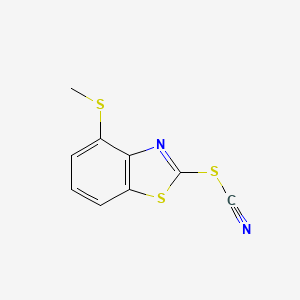
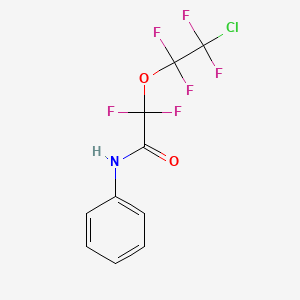
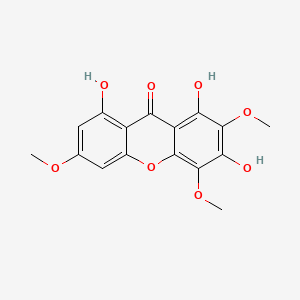

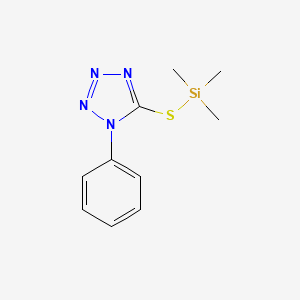
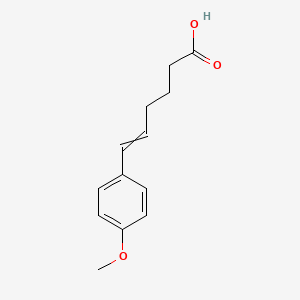
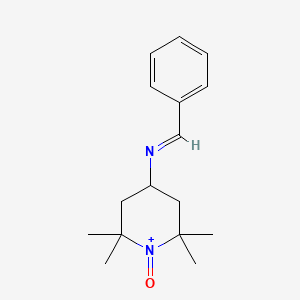
![3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14418545.png)
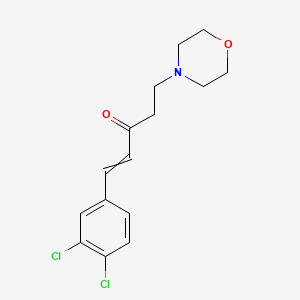
![Tributyl[3-(trimethoxysilyl)propyl]phosphanium iodide](/img/structure/B14418553.png)

